4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been found to target the ryanodine receptor (ryr), a calcium channel found in various types of cells .
Mode of Action
Similar compounds have been suggested to act as activators of the insect ryr . This suggests that 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid might interact with its targets, possibly leading to changes in calcium ion flow across the cell membrane.
Biochemical Pathways
Given its potential interaction with ryr, it may influence calcium signaling pathways within the cell .
Result of Action
The activation of ryr by similar compounds suggests that this compound might induce changes in intracellular calcium levels, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits a variety of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to a carboxylic acid group in the presence of potassium permanganate .
Cellular Effects
The cytotoxic effects of this compound derivatives have been investigated in the A549 cell line. Certain derivatives were found to increase the cell death rate by up to 50% at a concentration of 160 µM .
Molecular Mechanism
The pyrazole ring system can be reduced with molecular hydrogen and a metal catalyst to pyrazole and pyrazolidine, both of which are stronger bases than pyrazole . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .
Temporal Effects in Laboratory Settings
The stability of this compound is maintained at room temperature
Dosage Effects in Animal Models
For instance, certain derivatives have shown significant larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1 .
Transport and Distribution
The molecule’s solubility in water suggests it could potentially be transported and distributed via aqueous channels within the body.
Subcellular Localization
The molecule’s solubility in water suggests it could potentially localize in aqueous compartments within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and various functionalized derivatives .
Scientific Research Applications
4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Comparison with Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 4-Cyano-1H-pyrazole-5-carboxylic acid
- 3,5-Substituted pyrazole derivatives
Uniqueness: 4-Cyano-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its utility in various applications .
Properties
IUPAC Name |
4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-9(7-4-2-1-3-5-7)13-14-10(8)11(15)16/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMSHGDLBKSTHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93764-67-1 |
Source
|
Record name | 4-cyano-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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